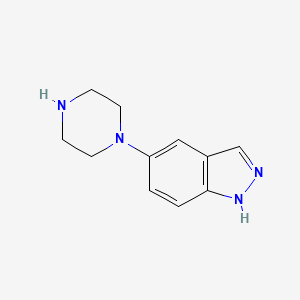

5-(Piperazin-1-yl)-1H-indazole

Descripción general

Descripción

5-(Piperazin-1-yl)-1H-indazole is a heterocyclic compound that features both an indazole and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its use as a building block in drug design and development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-indazole with piperazine under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

5-(Piperazin-1-yl)-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the indazole ring.

Reduction: Reduced forms of the compound, potentially altering the piperazine ring.

Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 5-(Piperazin-1-yl)-1H-indazole

This compound is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry. Its structure, featuring a piperazine moiety attached to an indazole core, makes it a versatile building block for synthesizing various bioactive molecules . Indazole derivatives, in general, have attracted significant attention due to their diverse biological activities, including anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetes, and anti-osteoporosis effects .

Anti-Cancer Research

Indazole derivatives have demonstrated promising anti-cancer activity in several studies . For example, a study involving a series of synthesized indazole derivatives revealed that compound 6o exhibited a significant inhibitory effect against the K562 cell line (human chronic myeloid leukemia cell lines) with an IC50 value of 5.15 µM . This compound also showed selectivity for normal cells (HEK-293, IC50 = 33.2 µM) . Further investigation confirmed that compound 6o affects apoptosis and the cell cycle, potentially by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . The anti-proliferative activity of indazole derivatives has been evaluated against human cancer cell lines such as lung (A549), prostate (PC-3), and hepatoma (Hep-G2), with 5-fluorouracil (5-Fu) used as a positive control .

Neurological Disorder Research

This compound derivatives are also explored for their potential in treating central nervous system (CNS) disorders . These compounds can modulate 5-HT6 receptor activity and may be valuable in treating conditions such as psychoses (e.g., schizophrenia, anxiety, or depression), motor disorders (e.g., Parkinson's disease), drug addiction, obsessive-compulsive disorder, and attention deficit disorder . The invention provides 5HT6 antagonists that are bioavailable, capable of crossing the blood-brain barrier, and have increased microsomal stability .

Anti-Tubercular Agent Research

Indazole derivatives have been investigated as anti-tubercular agents . A series of N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM . These compounds were found to be non-toxic to human cells, indicating their potential for further development .

Anti-Virulence Agent Research

Mecanismo De Acción

The mechanism of action of 5-(Piperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2-Pyridyl)piperazine

- 1-(3-Chlorophenyl)piperazine

- 1-(2-Methoxyphenyl)piperazine

Uniqueness

5-(Piperazin-1-yl)-1H-indazole is unique due to its dual ring structure, combining the properties of both indazole and piperazine. This structural feature allows it to interact with a broader range of biological targets compared to similar compounds that may only contain one of these rings.

Actividad Biológica

5-(Piperazin-1-yl)-1H-indazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an indazole ring fused with a piperazine moiety, which contributes to its unique biological activity. The compound's structure allows it to interact with various biological targets, including enzymes and receptors, making it a valuable scaffold in drug discovery.

Anticancer Activity

Research indicates that this compound and its derivatives exhibit significant anticancer properties. A study demonstrated that various indazole derivatives, including those with piperazine substitutions, showed potent inhibitory effects against multiple cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2a | MCF-7 | 1.15 |

| 2a | HCT116 | 4.89 |

| 2b | A549 | 0.23 |

| 2c | 4T1 | 0.80 |

These results suggest that modifications to the piperazine ring can enhance the compound's potency against specific cancer types .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Derivatives of this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, the compound PNT derived from a similar structure exhibited significant antimicrobial activity with a mechanism involving cellular uptake and inhibition of bacterial growth .

Interaction with Receptors

The biological activity of this compound is largely attributed to its ability to act as an antagonist at the 5-HT₇ receptor. This interaction inhibits downstream signaling pathways associated with various cellular responses, particularly in cancer and neuropharmacology contexts .

Biochemical Pathways

Studies have shown that compounds like this compound can influence critical biochemical pathways, such as the cAMP signaling cascade. This modulation can lead to alterations in gene expression and cellular metabolism, contributing to its therapeutic effects .

Case Studies

Case Study: Anticancer Efficacy in Animal Models

In vivo studies have demonstrated the dose-dependent efficacy of this compound in tumor-bearing mice. At lower doses, the compound exhibited significant tumor reduction without notable toxicity, while higher doses resulted in adverse effects .

Case Study: Antimicrobial Effectiveness

In a murine model of acute lung infection caused by Pseudomonas aeruginosa, administration of an indazole derivative led to a marked decrease in bacterial loads compared to controls, indicating its potential as an effective antimicrobial agent .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests slow absorption and enterohepatic recycling, similar to other compounds with piperazine scaffolds. Understanding these parameters is crucial for optimizing dosage regimens and enhancing therapeutic outcomes .

Propiedades

IUPAC Name |

5-piperazin-1-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-2-11-9(8-13-14-11)7-10(1)15-5-3-12-4-6-15/h1-2,7-8,12H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXAVWZKFXHQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629072 | |

| Record name | 5-(Piperazin-1-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478827-33-7 | |

| Record name | 5-(Piperazin-1-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.